N-[2-[[3-[(2-acetamidophenoxy)methyl]-2-methoxy-5-methylphenyl]methoxy]phenyl]acetamide
Description
N-[2-[[3-[(2-acetamidophenoxy)methyl]-2-methoxy-5-methylphenyl]methoxy]phenyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its intricate molecular structure, which includes multiple functional groups such as acetamide, methoxy, and phenyl groups. Its unique structure makes it a subject of interest for researchers in chemistry, biology, and medicine.
Properties
IUPAC Name |
N-[2-[[3-[(2-acetamidophenoxy)methyl]-2-methoxy-5-methylphenyl]methoxy]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2O5/c1-17-13-20(15-32-24-11-7-5-9-22(24)27-18(2)29)26(31-4)21(14-17)16-33-25-12-8-6-10-23(25)28-19(3)30/h5-14H,15-16H2,1-4H3,(H,27,29)(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFRJDKLDEUOVOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)COC2=CC=CC=C2NC(=O)C)OC)COC3=CC=CC=C3NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[[3-[(2-acetamidophenoxy)methyl]-2-methoxy-5-methylphenyl]methoxy]phenyl]acetamide typically involves multiple steps, starting from readily available precursors. The process may include:
Formation of the acetamidophenoxy intermediate: This step involves the reaction of 2-acetamidophenol with a suitable alkylating agent to introduce the phenoxy group.
Methoxylation and methylation: The intermediate is then subjected to methoxylation and methylation reactions to introduce the methoxy and methyl groups, respectively.
Final coupling reaction: The final step involves coupling the intermediate with a phenylmethoxy derivative under specific conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced catalysts, and precise control of reaction parameters such as temperature, pressure, and solvent composition.
Chemical Reactions Analysis
Types of Reactions
N-[2-[[3-[(2-acetamidophenoxy)methyl]-2-methoxy-5-methylphenyl]methoxy]phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[2-[[3-[(2-acetamidophenoxy)methyl]-2-methoxy-5-methylphenyl]methoxy]phenyl]acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[2-[[3-[(2-acetamidophenoxy)methyl]-2-methoxy-5-methylphenyl]methoxy]phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Steviol glycosides: These compounds share some structural similarities with N-[2-[[3-[(2-acetamidophenoxy)methyl]-2-methoxy-5-methylphenyl]methoxy]phenyl]acetamide and are known for their sweetening properties.
Benzylamine: This compound has a simpler structure but shares some functional groups with the target compound.
Uniqueness
This compound is unique due to its complex structure and the presence of multiple functional groups, which confer distinct chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
